molecular formula C10H12ClN B3381751 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 269402-44-0

6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3381751
CAS No.: 269402-44-0
M. Wt: 181.66 g/mol
InChI Key: MPXZXQCXHQSKAT-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroisoquinoline (THIQ) Scaffold in Chemical Biology and Medicinal Chemistry Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a heterocyclic motif of considerable interest in the fields of chemical biology and medicinal chemistry. nih.govrsc.org This structural framework is present in a wide array of natural products, including a large family of isoquinoline (B145761) alkaloids, and serves as the core of numerous synthetic compounds with diverse pharmacological activities. nih.govrsc.org The inherent structural features of the THIQ nucleus allow it to interact with a variety of biological targets, making it a versatile template for drug design and development. tandfonline.comnih.gov

The significance of the THIQ scaffold is underscored by its presence in clinically utilized drugs and its wide spectrum of demonstrated biological activities. nih.govmdpi.com These activities include, but are not limited to, antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.comnuph.edu.ua The ability of the THIQ core to be readily functionalized at various positions allows for the systematic modification of its physicochemical and pharmacological properties, enabling researchers to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net Consequently, the THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, signifying its capacity to bind to multiple receptor types and its proven success in yielding bioactive molecules. tandfonline.comnih.gov

Table 1: Selected Biological Activities of the Tetrahydroisoquinoline (THIQ) Scaffold

Biological Activity Therapeutic Area
Antitumor Oncology
Neuroprotective Neurology
Antimicrobial Infectious Diseases
Anti-inflammatory Immunology
Antiviral Infectious Diseases
Antimalarial Infectious Diseases

Overview of Research Trajectories for Substituted 1,2,3,4-Tetrahydroisoquinolines

Building upon the foundational importance of the THIQ scaffold, a vast body of research has been dedicated to exploring the impact of various substituents on the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives. The substitution patterns on the THIQ ring system are critical in determining the specific pharmacological profile of the resulting analogues. researchgate.net Research in this area is multifaceted, with several key trajectories aimed at developing novel therapeutic agents.

One major research avenue focuses on the development of antitumor agents . tandfonline.comnih.govnih.gov Scientists have synthesized and evaluated numerous substituted THIQs, demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis. mdpi.com The substitution at different positions of the THIQ core can significantly influence the anticancer potency and selectivity. nih.gov

Another significant trajectory is the investigation of THIQ derivatives for neuroprotective and central nervous system (CNS) applications . mdpi.comnih.govnih.gov Certain substituted THIQs have shown potential in models of neurodegenerative diseases, such as Parkinson's disease. nih.gov For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been identified as an endogenous substance with neuroprotective properties. nih.govresearchgate.net

Furthermore, research has explored the potential of substituted THIQs as antimicrobial and antiviral agents . nih.gov By modifying the substituents on the THIQ scaffold, researchers have developed compounds with activity against various pathogens. nih.gov The structure-activity relationship (SAR) studies in this area aim to identify the key structural features required for potent antimicrobial or antiviral efficacy. rsc.org

The versatility of the THIQ scaffold is further highlighted by research into its derivatives as modulators of specific receptors and enzymes. For example, substituted THIQs have been investigated as N-methyl-D-aspartate (NMDA) receptor modulators and as inhibitors of Mycobacterium tuberculosis. nih.govnih.gov These diverse research trajectories underscore the adaptability of the substituted 1,2,3,4-tetrahydroisoquinoline framework in addressing a wide range of therapeutic needs.

Academic Rationale for Investigating 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline and Related Analogues

The specific academic rationale for investigating this compound stems from a logical convergence of established research findings in the field of medicinal chemistry. The synthesis and evaluation of this particular analogue are predicated on the potential for synergistic or novel pharmacological effects arising from the combination of a methyl group at the 1-position and a chloro group at the 6-position of the THIQ scaffold.

The investigation into 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has revealed its role as an endogenous amine with neuroprotective capabilities. nih.govresearchgate.net Studies have shown its potential to counteract the effects of neurotoxins, suggesting a therapeutic application in neurodegenerative disorders. nih.govresearchgate.net Therefore, the inclusion of a methyl group at the 1-position of the THIQ core is a rational strategy for exploring new compounds with potential neuroprotective activity.

The introduction of a chloro substituent at the 6-position is a well-established strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and the electronic environment of the molecule, which in turn can affect its binding affinity to biological targets and its pharmacokinetic profile. 6-Chloro-1,2,3,4-tetrahydroisoquinoline itself is utilized as a versatile building block in the synthesis of more complex bioactive molecules, particularly for targeting neurological disorders. chemimpex.com

Thus, the academic rationale for investigating this compound is based on the hypothesis that combining the known neuroprotective attributes of the 1-methyl-THIQ moiety with the modulating effects of a 6-chloro substituent could lead to a novel compound with enhanced or unique biological activity. This approach allows for a systematic exploration of the structure-activity relationships of halogenated 1-methyl-THIQ analogues, potentially yielding new leads for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXZXQCXHQSKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240486
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylisoquinoline
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Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269402-44-0
Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylisoquinoline
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Record name 6-Chloro-1,2,3,4-tetrahydro-1-methylisoquinoline
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Record name 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolines and 6 Chloro 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Classical Approaches to the Tetrahydroisoquinoline Core

Traditional methods for synthesizing the THIQ skeleton have been foundational in organic chemistry. These reactions are characterized by their reliability and broad applicability in generating the core structure, which can then be further functionalized.

First described in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgthermofisher.com The generalized mechanism proceeds through the formation of an intermediate iminium ion, which then undergoes an electrophilic aromatic substitution to form the THIQ ring. rsc.org This method is one of the most direct and widely used for constructing the THIQ scaffold. nih.gov

The synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler reaction would theoretically involve the condensation of 2-(4-chlorophenyl)ethylamine with acetaldehyde in the presence of an acid catalyst. The reaction's versatility allows for the introduction of a substituent at the C-1 position by varying the carbonyl component. rsc.org Microwave-assisted protocols have been shown to accelerate this reaction, significantly reducing reaction times and often improving yields. rsc.org

Table 1: Examples of Pictet-Spengler Reactions for 1-Substituted THIQs

β-Arylethylamine PrecursorCarbonyl CompoundResulting 1-Substituted THIQReference
Phenethylamine (B48288)Dimethoxymethane1,2,3,4-Tetrahydroisoquinoline (B50084) organicreactions.orgthermofisher.com
2-(3,4-Dimethoxyphenyl)ethylamineBenzaldehyde (B42025)1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline rsc.org
TryptamineAcetaldehyde1-Methyl-1,2,3,4-tetrahydro-β-carboline nih.gov

The Bischler-Napieralski reaction is another classical and powerful method for THIQ synthesis. rsc.org This two-step sequence begins with the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline (B110456) (DHIQ). rsc.orgorganic-chemistry.orgwikipedia.org The reaction is believed to proceed through a nitrilium ion intermediate. wikipedia.org

The resulting DHIQ intermediate possesses an endocyclic imine bond that is subsequently reduced to afford the final 1,2,3,4-tetrahydroisoquinoline. rsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. rsc.org This method is particularly useful for synthesizing 1-substituted THIQs. nih.gov To produce this compound, the process would start with the cyclization of N-[2-(4-chlorophenyl)ethyl]acetamide, followed by the reduction of the resulting 6-chloro-1-methyl-3,4-dihydroisoquinoline.

Table 2: Overview of the Bischler-Napieralski/Reduction Sequence

StepReaction TypeReagentsIntermediate/ProductReference
1Bischler-Napieralski Cyclizationβ-phenylethylamide, POCl₃ or P₂O₅3,4-Dihydroisoquinoline rsc.orgwikipedia.org
2ReductionSodium Borohydride or Catalytic Hydrogenation1,2,3,4-Tetrahydroisoquinoline rsc.org

Reductive cyclization methods provide an alternative route to the THIQ core, often involving domino or tandem reactions. These strategies can build the heterocyclic ring with high efficiency by combining multiple bond-forming events in a single operation. One such approach involves the reductive cyclization of substrates using hydrogen and a palladium-on-carbon (Pd/C) catalyst, which can generate THIQs with excellent yield and selectivity. nih.gov Another strategy is intramolecular reductive amination, where a precursor containing both a ketone and an amine functionality is cyclized under reducing conditions. This method has been effectively catalyzed by iridium complexes. rsc.org

Stereoselective Synthesis of Chiral Tetrahydroisoquinolines

The biological activity of many THIQ derivatives is highly dependent on their stereochemistry, particularly at the C-1 position. ukzn.ac.za This has driven the development of numerous stereoselective synthetic methods to control the absolute configuration of these chiral centers.

Achieving stereocontrol in THIQ synthesis is a major focus of modern organic chemistry. Key strategies include the asymmetric reduction of prochiral precursors like isoquinolines, dihydroisoquinolines, or in-situ generated imines. mdpi.com

Asymmetric Hydrogenation: This is a highly effective method for producing enantiopure THIQs. mdpi.com Transition-metal catalysts, particularly those based on rhodium, ruthenium, and iridium, paired with chiral ligands, are used for the asymmetric hydrogenation of DHIQs or isoquinolinium salts. mdpi.com For instance, iridium-catalyzed asymmetric hydrogenation of 3,4-disubstituted quinolinium salts has been shown to furnish chiral THIQs with excellent yields and enantioselectivities. mdpi.com

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen source like formic acid or isopropanol to reduce the C=N bond of a DHIQ. mdpi.com A biomimetic synthesis approach combining a Bischler-Napieralski cyclization with a Noyori Asymmetric Transfer Hydrogenation (ATH) has been successfully used for the total synthesis of various alkaloids. rsc.org Chiral catalysts such as (R,R)-RuTsDPEN are often employed in these transformations. rsc.org

Reductive Amination: Enantioselective intramolecular reductive amination provides a direct route to chiral THIQs. A one-pot sequence involving N-Boc deprotection, cyclization, and subsequent asymmetric hydrogenation catalyzed by an iridium complex has proven to be a convenient and practical method, yielding products with good to excellent enantioselectivities (80–99% ee). rsc.org

Table 3: Selected Enantioselective Methods for THIQ Synthesis

MethodCatalyst/SystemSubstrate TypeEnantioselectivity (ee)Reference
Asymmetric Hydrogenation[Ir-JosiPhos complex]Quinolinium saltsExcellent mdpi.com
Asymmetric Transfer Hydrogenation(R,R)-RuTsDPENDihydroisoquinolinesHigh rsc.org
Intramolecular Reductive Amination[Ir-tBu-ax-Josiphos complex]Keto-amines80-99% rsc.org

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed.

Several chiral auxiliaries have been successfully employed in the synthesis of THIQs. For example, Ellman's chiral auxiliary, tert-butylsulfinamide, has been used for the stereoselective synthesis of 1-benzyl THIQ alkaloids. researchgate.net The synthesis involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine derived from the auxiliary. researchgate.net Another example is the use of (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate, known as the Andersen reagent. rsc.org This auxiliary can be attached to a phenylethylamine, which then undergoes a diastereoselective Pictet-Spengler condensation. The auxiliary is subsequently cleaved to yield the enantiopure THIQ. rsc.org

Table 4: Chiral Auxiliaries in THIQ Synthesis

Chiral AuxiliaryKey ReactionMechanism of StereocontrolReference
tert-Butylsulfinamide (Ellman's Auxiliary)Addition to N-sulfinyl imineDirects nucleophilic attack on the imine researchgate.net
(1R,2S,5R)-(−)-Menthyl-(S)-p-toluene sulfinate (Andersen Reagent)Pictet-Spengler CondensationDirects intramolecular cyclization rsc.org

Asymmetric Catalysis in Tetrahydroisoquinoline Synthesis

The creation of chiral tetrahydroisoquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov Asymmetric catalysis provides a powerful means to achieve high enantioselectivity in the synthesis of these molecules.

One prominent method is the asymmetric hydrogenation of dihydroisoquinolines (DHIQs) or other suitable precursors. Iridium-based catalysts, in particular, have proven effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com For instance, an iridium complex of tBu-ax-Josiphos has been used to catalyze an intramolecular asymmetric reductive amination, affording chiral THIQs in moderate to high yields (78–96%) and with good to excellent enantioselectivities (80–99% ee). rsc.org

Enzymatic reactions also offer a highly stereoselective route. Norcoclaurine synthase (NCS), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids, catalyzes a stereoselective Pictet-Spengler reaction. nih.gov This enzyme has demonstrated versatility, accommodating various aldehyde substrates to produce 1-substituted-1,2,3,4-tetrahydroisoquinolines with high molar yields and exceptional enantiomeric excess (up to 98.0%). nih.gov

Another approach involves the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with ketones, catalyzed by chiral primary amines. This method yields tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities (up to >95% ee). nih.gov

Catalyst/MethodSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)
Iridium Complex (e.g., with tBu-ax-Josiphos)N-Boc protected amino ketonesIntramolecular asymmetric reductive amination. rsc.org80–99% rsc.org
Norcoclaurine Synthase (NCS) EnzymeDopamine (B1211576) and various aldehydesEnzymatic Pictet-Spengler reaction. nih.gov95–98% nih.gov
Chiral Primary Amine OrganocatalystC,N-cyclic azomethine imines and allyl alkyl ketonesAsymmetric [3+2] 1,3-dipolar cycloaddition. nih.govup to >95% nih.gov

Chirality Control in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step by combining three or more reactants. nih.govnih.gov Achieving chirality control in these reactions is a significant challenge but offers a direct route to enantiomerically enriched products.

In the context of isocyanide-based MCRs like the Ugi reaction, chirality can be introduced through the use of chiral starting materials, such as chiral amines, isocyanides, or carboxylic acids. chemistry-chemists.com For example, the use of α-methylbenzylamine or esters of α-amino acids as the amine component can impart stereochemical control. chemistry-chemists.com The influence of protecting groups on chiral α-amino acids is crucial, as they can prevent racemization during the reaction. nih.gov

Pictet-Spengler-based MCRs can also be rendered asymmetric. A Lewis acid-promoted three-component reaction between arenes, aziridines, and aldehydes provides a convergent synthesis of cis-1,4-disubstituted tetrahydroisoquinolines. thieme-connect.com The stereochemical outcome is controlled by the reaction mechanism, which involves a sequential ring-opening of the aziridine followed by the Pictet-Spengler cyclization. thieme-connect.com

MCR TypeSource of ChiralityExampleKey Outcome
Ugi ReactionChiral Amine ComponentUsing glycosylamines or ferrocenylamines. chemistry-chemists.comDiastereoselective formation of α-acylaminocarboxamides.
Passerini ReactionChiral N-protected amino acid-derived aldehydePADAM (Passerini-Amine-Deprotection-Acyl-Migration) strategy. nih.govAccess to chiral α-keto-amide and hydroxymethyl-amide scaffolds. nih.gov
Pictet-Spengler Based MCRReaction stereocontrol (substrate-controlled)Reaction of arenes, aziridines, and aldehydes. thieme-connect.comFormation of cis-1,4-disubstituted THIQs. thieme-connect.com

Advanced Synthetic Strategies for Diverse Analogues

Multicomponent Reaction (MCR) Approaches

MCRs are powerful tools for the synthesis of structurally diverse chemical libraries. nih.gov Several MCR strategies have been developed to construct the tetrahydroisoquinoline framework. For example, a one-pot synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through an MCR of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions, with yields ranging from 85–97%. nih.govrsc.org

Another efficient one-pot synthesis produces novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives from 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene (B11656). rsc.org This sequence proceeds through a cascade of Knoevenagel condensation, Michael addition, and Thorpe–Ziegler cyclization. rsc.org Furthermore, photomediated one-pot MCRs have been developed to access N-acyl/sulfonyl-α-phosphonated THIQs, featuring high atom economy and mild reaction conditions. bohrium.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable technique in organic synthesis for its ability to significantly reduce reaction times and improve yields. nih.govresearchgate.net This technology has been successfully applied to classic reactions for THIQ synthesis. For instance, the Pictet-Spengler condensation of 2-(3,4-dimethoxyphenyl) ethylamine (B1201723) with benzaldehyde in the presence of trifluoroacetic acid under microwave irradiation for just 15 minutes afforded the corresponding THIQ product in 98% yield. rsc.org

Microwave-assisted protocols have also been used for the synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives. shd-pub.org.rsresearchgate.net This method is noted for being a convenient, fast, and environmentally friendly approach. researchgate.net The synergy of microwave assistance with solid-phase synthesis has also been explored to efficiently generate libraries of chiral, highly functionalized tetrahydroisoquinolines. nih.gov

Intramolecular Hydroamination Reactions

Intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, represents an atom-economical strategy for constructing the THIQ core. rsc.org Acid-catalyzed intramolecular hydroamination of 2-aminoethyl styrene derivatives provides a viable alternative to the traditional Pictet–Spengler method, affording good to excellent yields of the corresponding tetrahydroisoquinolines. rsc.org

Catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. A borane-catalyzed sequential reaction involving hydroamination and hydrogenation was used to convert an amino alkyne to the corresponding THIQ compound. rsc.org Furthermore, enantioselective copper-catalyzed intramolecular hydroamination reactions have been reported for preparing chiral THIQ analogues. rsc.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are central to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.comresearchgate.net These methods have been adapted for the synthesis of the tetrahydroisoquinoline ring system. One strategy involves the palladium-catalyzed intramolecular coupling of aryl iodides with ester enolates, which constructs the THIQ core in high yield (84%). mdpi.comresearchgate.net

Another powerful approach is the palladium-catalyzed carboamination of alkenes. rsc.org This reaction between aniline derivatives bearing pendant alkenes and aryl halides can generate tetrahydroquinolines, including those with quaternary carbon stereocenters, with high levels of asymmetric induction. rsc.org The mechanism often involves oxidative addition of palladium(0) to an aryl halide, followed by intramolecular allene or alkene insertion to generate a π-allyl-palladium intermediate, which then undergoes further reaction to complete the cyclization. nih.gov This approach allows for the formation of both a C-N and a C-C bond in a single cascade. rsc.org

Derivatization and Functionalization Strategies for Substituted Tetrahydroisoquinolines

Once the tetrahydroisoquinoline core is synthesized, it can be further modified to create a diverse range of derivatives. Common strategies include reactions at the nitrogen atom and substitution on the aromatic ring.

N-Alkylation and Acylation Reactions

The secondary amine of the tetrahydroisoquinoline ring is a versatile handle for introducing various substituents.

N-Alkylation is a fundamental transformation that involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination is a common method for achieving mono-N-alkylation of primary amines to secondary amines. nih.gov For a pre-formed secondary amine like a tetrahydroisoquinoline, N-alkylation can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial for optimizing the reaction conditions and yields. Microwave irradiation has been shown to improve reaction times and regioselectivity in the N-alkylation of other heterocyclic systems like purines. ub.edu

N-Acylation involves the reaction of the tetrahydroisoquinoline with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This reaction is typically straightforward and high-yielding. N-acylation is not only a means of derivatization but can also serve as a strategic step in multi-step syntheses. For instance, N-acyl groups can act as directing groups or be used to generate N-acyliminium ions, which are reactive intermediates for C-C bond formation at the C1 position. beilstein-journals.orgfrontiersin.org The formation of N-acyl derivatives is a key step in the Bischler-Napieralski reaction sequence. rsc.org

Reaction Type Reagent Class Functional Group Introduced General Conditions
N-AlkylationAlkyl Halides (e.g., R-Br, R-I)Alkyl group (R)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AcylationAcyl Chlorides (R-COCl), Anhydrides ((RCO)₂O)Acyl group (R-CO)Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂)

Halogenation and Substituent Introduction

Introducing or modifying substituents on the aromatic ring of the tetrahydroisoquinoline scaffold is a key strategy for modulating biological activity.

Halogenation reactions, such as bromination, can introduce halogen atoms onto the aromatic ring. The position of substitution is directed by the existing substituents on the ring. For tetrahydroquinoline derivatives, which are structurally similar to tetrahydroisoquinolines, bromination has been shown to occur at specific positions on the aromatic ring, and the reaction conditions can influence the outcome, sometimes leading to oxidation to the quinoline structure. researchgate.net For this compound, further halogenation would likely be directed by the activating amino-alkyl portion and the deactivating chloro substituent. The mechanism for the halogenation of alkanes, which involves radical intermediates, requires heat or light, but electrophilic aromatic substitution is the more relevant pathway for the aromatic portion of the THIQ ring. ualberta.ca

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinoline Derivatives

Investigation of Substituent Effects on Biological Potency

The biological activity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. researchgate.netnuph.edu.ua Strategic modifications to the aromatic rings and the linker region, along with the introduction of halogens, have been shown to significantly influence the potency and selectivity of these compounds.

Influence of Aromatic Ring Modifications (A, B, C Rings)

Modifications to the aromatic rings of THIQ derivatives are a cornerstone of SAR studies, profoundly impacting their interaction with biological targets. For instance, in the context of phosphodiesterase 4 (PDE4) inhibitors, the attachment of a methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) group at the para-position of a phenyl ring attached to the THIQ core was found to enhance inhibitory activity against the PDE4B subtype. nih.gov

In the development of novel antifungal agents, the N-phenyl group of 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums was identified as a highly sensitive region for activity. mdpi.com A general trend emerged where electron-withdrawing substituents on this N-aromatic ring markedly increased antifungal potency. mdpi.com This indicates that the electronic properties of the substituents on the aromatic system are a crucial factor in determining the biological effect. The table below summarizes the effects of various substituents on the N-aromatic ring on antifungal activity. mdpi.com

Substituent TypeGeneral Effect on Antifungal Activity
Electron-withdrawing groups (e.g., Halogens, -CF₃, -NO₂)Remarkable enhancement
Electron-donating groupsDecrease in activity

Specifically, a meta-nitro substituted isomer demonstrated the best activity against six out of seven fungal strains tested. mdpi.com Conversely, an ortho-nitro group led to a significant decrease in activity across all fungi, highlighting the importance of substituent position. mdpi.com

Impact of Linker Region Modifications

For example, the rigidification of a flexible n-butyl linker by incorporating an o-xylenyl motif was investigated. nih.gov This structural change generally led to a reduction in D3R affinity and a negative impact on selectivity versus the D2 receptor (D2R) for compounds with a 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol pharmacophore. nih.gov Molecular docking studies suggest that this rigidification induces a different binding mode compared to more flexible analogues. nih.gov The inclusion of the rigid o-xylenyl ring, however, did appear to improve D2R affinity in some cases. nih.gov These findings underscore the delicate balance between linker rigidity and receptor binding. Further research has also explored the role of flexibility and bioisosteric replacement in the linker region to enhance potency and selectivity toward P-glycoprotein. nih.gov

Role of Halogenation (e.g., Chlorine, Bromine) on Activity Modulation

The introduction of halogen atoms is a common and effective strategy for modulating the biological activity of tetrahydroisoquinoline derivatives. nih.govyoutube.com Halogenation can influence factors such as lipophilicity, metabolic stability, and direct interactions with the target protein. youtube.com

In a study of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines, the position of the halogen on the benzylic ring was shown to be a critical factor for modulating affinity at dopamine (B1211576) receptors. nih.gov Specifically, 2'-bromobenzyl derivatives and 2',4'-dichlorobenzyl-THIQ homologues displayed high affinity, with Ki values in the nanomolar range. nih.gov

Similarly, in the context of antifungal activity, the introduction of halogen atoms (F, Cl, Br) to the N-phenyl ring of dihydroisoquinolinium compounds resulted in a significant improvement in potency. mdpi.com The position of the halogen was again crucial, with ortho- and para-halogenated isomers generally being more active than the corresponding meta-isomers. mdpi.com Compound 8, a p-bromo-substituted derivative, exhibited the strongest activity against all tested fungi, with EC₅₀ values ranging from 8.88 to 19.88 µg/mL. mdpi.com

Halogen Position on N-Phenyl RingGeneral Effect on Antifungal Activity
OrthoHigh activity
MetaLower activity compared to ortho/para
ParaHigh activity

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a fundamental aspect of the SAR of 1,2,3,4-tetrahydroisoquinoline derivatives, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like receptors and enzymes. researchgate.netresearchgate.net

Differential Activities of Enantiomeric Forms

Enantiomers of a chiral molecule can exhibit significantly different pharmacological activities. This principle is well-documented for THIQ derivatives. For instance, in a series of positive allosteric modulators of the N-Methyl-D-Aspartate (NMDA) receptor, the S-(-) enantiomer was found to be active at the GluN2B, GluN2C, and/or GluN2D subunits. nih.gov In contrast, the corresponding R-(+) enantiomer was only active at the GluN2C/D subunits, demonstrating clear enantiomeric differentiation in receptor subtype activity. nih.gov

In another study, both the (R)- and (S)-enantiomers of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) were shown to possess neuroprotective activity, protecting striatal terminals against rotenone-induced suppression of dopamine release. nih.gov This suggests that for certain biological effects, both enantiomers can contribute to the observed activity. nih.gov The ability to separate and analyze these enantiomeric forms is crucial for understanding their specific biological roles. scirp.org

Conformational Analysis and Stereoselectivity

The biological activity of THIQ derivatives is also governed by their preferred conformation. Computational and spectroscopic analyses have shown that the 1,2,3,4-tetrahydroisoquinoline ring is not planar and can exist in several low-energy conformations, such as twisted forms with the N-H group in either an axial or equatorial position. researchgate.net

The specific conformation adopted by a derivative upon binding to a receptor can be critical for its activity. Docking studies of THIQ derivatives designed as anti-cancer agents revealed that active compounds adopt specific poses within the hydrophobic cavity of the KRas receptor. nih.gov For example, one active compound adopted a flipped conformation compared to others, leading to different hydrogen bonding interactions with key amino acid residues like SER-39 instead of THR 74. nih.gov This highlights how subtle changes in structure can influence the preferred binding conformation and, consequently, the biological outcome. The stereoselectivity of reactions used to synthesize these compounds, such as asymmetric 1,3-dipolar cycloadditions, is therefore of high importance for accessing specific, biologically active stereoisomers. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry has emerged as a powerful tool in drug discovery, offering predictive models that can significantly streamline the identification and optimization of lead compounds. For 1,2,3,4-tetrahydroisoquinoline derivatives, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis have been particularly instrumental.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is crucial for understanding the interactions between a ligand and its target receptor.

A 3D pharmacophore model was developed for a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives with anticonvulsant properties. nih.gov This model was generated from a training set of 17 compounds with known varying potencies. The most statistically significant hypothesis identified five key features necessary for activity: two hydrogen bond acceptors, two hydrophobic features, and one aromatic hydrophobic region. nih.gov This model demonstrated a high correlation coefficient of 0.919, indicating its strong predictive capability for designing new anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov

In a different study focused on discovering novel activators for the M2 isozyme of pyruvate (B1213749) kinase (PKM2), a structure-based pharmacophore model was constructed. dovepress.com This model, derived from the X-ray crystallography structures of PKM2 in complex with small molecular activators, included eleven pharmacophore features. Among these were two hydrogen bond acceptors, two hydrogen bond donors, three hydrophobic features, and four aromatic rings. dovepress.com This comprehensive pharmacophore map has been instrumental in the virtual screening of chemical databases to identify new tetrahydroquinoline derivatives with potential antitumor activity. dovepress.com

Pharmacophore Model Features for 1,2,3,4-Tetrahydroisoquinoline Derivatives
Biological Target/ActivityKey Pharmacophoric FeaturesCorrelation Coefficient (r)Reference
Anticonvulsant Activity (AMPA Receptor Antagonists)2 Hydrogen Bond Acceptors, 2 Hydrophobic Features, 1 Aromatic Hydrophobic Region0.919 nih.gov
Pyruvate Kinase Isozyme M2 (PKM2) Activators2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 3 Hydrophobic Features, 4 Aromatic RingsNot Applicable dovepress.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D molecular properties. This method provides a quantitative basis for understanding how changes in the chemical structure of a molecule affect its biological function.

In a study targeting histone deacetylase 8 (HDAC8), a multi-QSAR modeling approach was applied to a series of tetrahydroisoquinoline derivatives. nih.gov This comprehensive analysis aimed to identify the critical structural features of these compounds for HDAC8 inhibition. The results from this study suggested that the tetrahydroisoquinoline moiety is more effective as a cap group rather than a linker for HDAC8 inhibition. nih.gov Furthermore, various substitutions on the tetrahydroisoquinoline scaffold were found to be crucial in modulating the inhibitory activity. nih.gov

Another study focused on developing reversible inhibitors for Lysine-Specific Demethylase 1 (LSD1) utilized 3D-QSAR models for 40 tetrahydroquinoline derivatives. mdpi.com Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed and showed good statistical and predictive properties. The CoMFA model yielded a q² of 0.778 and an R²pred of 0.709, while the CoMSIA model resulted in a q² of 0.764 and an R²pred of 0.713. mdpi.com These robust models were then used to design novel tetrahydroquinoline derivatives with potentially higher inhibitory activity against LSD1. mdpi.com

3D-QSAR Model Statistics for 1,2,3,4-Tetrahydroisoquinoline Derivatives
Biological TargetQSAR Modelq² (Cross-validated R²)R²pred (Predictive R²)Reference
Lysine-Specific Demethylase 1 (LSD1)CoMFA0.7780.709 mdpi.com
CoMSIA0.7640.713

Pharmacological and Biological Activities in Preclinical Research Models

Neuropharmacological Research

Modulation of N-Methyl-D-Aspartate Receptor (NMDAR) Subtypes (GluN2B, GluN2C, GluN2D)

Research into tetrahydroisoquinoline analogues has identified them as positive allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors. Modifications to the core tetrahydroisoquinoline structure have led to the identification of compounds that can potentiate the response of NMDARs containing specific GluN2 subunits.

Studies have described a series of these analogues derived from the prototypical compound CIQ, which is selective for GluN2C- and GluN2D-containing NMDARs. By modifying this scaffold, researchers have developed analogues with enhanced activity at the GluN2B subunit. nih.gov Some of these molecules potentiate the response of various subunit combinations, including GluN2B/GluN2C/GluN2D, GluN2B/GluN2C, and GluN2C/GluN2D. nih.gov Analysis of enantiomeric pairs has shown that the S-(-) enantiomer is active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer's activity is restricted to GluN2C/D subunits. nih.gov These findings suggest that the tetrahydroisoquinoline framework is a viable starting point for developing selective positive allosteric modulators for different NMDAR subtypes. nih.gov

Dopamine (B1211576) Receptor Ligand Studies (D1-like, D2-like)

The interaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) with the dopaminergic system has been characterized primarily through its modulatory effects on dopamine metabolism and release, rather than direct receptor binding affinity. 1MeTIQ is considered an endogenous regulator of dopaminergic activity. nih.gov For instance, it has been shown to antagonize the increase in dopamine metabolism and glutamate (B1630785) release in the frontal cortex induced by the NMDA receptor antagonist MK-801. nih.gov

In a study on cultured rat mesencephalic neurons, 1MeTIQ did not show an affinity for dopamine receptors. Its neuroprotective effects are thought to occur through mechanisms other than direct receptor interaction. In models of diabetic neuropathic pain, 1MeTIQ administration was found to reverse the diminished levels of dopamine observed in the striatum of affected mice. While the broader class of tetrahydroisoquinolines includes compounds with high affinity for dopamine receptors, specific ligand binding data for 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline at D1-like or D2-like receptors is not extensively detailed in the available research.

Neuroprotective Efficacy in Cellular and Animal Models

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated significant neuroprotective properties in various preclinical models. It is an endogenous amine in the brain, and its concentration is reportedly lower in parkinsonian brains compared to controls.

In a study using cultured rat mesencephalic neurons, 1MeTIQ showed a protective effect against several dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine (6-OHDA), rotenone, and l-benzyl-1,2,3,4-tetrahydroisoquinoline. This neuroprotective action was found to be stereoselective, with the (R)-1MeTIQ enantiomer being effective while the (S)-1MeTIQ enantiomer had little effect. The protective action was most prominent in tyrosine hydroxylase-positive neurons. The mechanism does not appear to involve the inhibition of mitochondrial respiratory complex I, leading researchers to suggest it may act indirectly as an antioxidant, potentially by inducing anti-oxidative enzymes.

Further studies have shown that hydroxyl-substituted 1MeTIQ derivatives can exhibit even greater neuroprotective efficacy than the parent compound in SH-SY5Y cells, suggesting potential for therapeutic development.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Studies

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is recognized as an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This dual inhibition is a key aspect of its neuropharmacological profile and is believed to contribute to its neuroprotective and antidepressant-like effects.

In studies investigating its mechanism of action, 1MeTIQ was shown to inhibit the MAO-dependent oxidation of dopamine and serotonin (B10506) in various brain structures. This inhibition of monoamine catabolism leads to increased concentrations of these neurotransmitters in the brain. Research suggests that 1MeTIQ acts as a reversible MAO inhibitor. This property, combined with its neuroprotective capabilities, makes it a compound of significant interest from a clinical perspective.

Acetylcholinesterase Inhibitory Activity

Direct studies focusing on the acetylcholinesterase (AChE) inhibitory activity of this compound or its close analog 1-methyl-1,2,3,4-tetrahydroisoquinoline are limited in the reviewed literature. While the broader class of tetrahydroisoquinoline-related compounds includes potent AChE inhibitors, specific data quantifying the direct inhibitory effect of this particular compound on AChE is not well-documented. For example, research has been conducted on heterodimers combining a 6-chlorotacrine moiety with a tetrahydroquinoline structure, which have shown potent, nanomolar inhibition of AChE. However, this represents a different chemical entity. Similarly, the neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has been found to be a reversible, mixed-type inhibitor of AChE, but this is also a structurally distinct compound. Therefore, the acetylcholinesterase inhibitory activity of this compound remains an area requiring further specific investigation.

Anticonvulsant Properties in Seizure Models

The anticonvulsant effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) have been documented in the maximal electroshock (MES)-induced seizure model in mice. Studies show that 1-MeTHIQ can elevate the threshold for electroconvulsions.

Furthermore, 1-MeTHIQ has been shown to potentiate the anticonvulsant action of conventional antiepileptic drugs (AEDs). Research indicates that this enhancement is due to a pharmacodynamic interaction, as 1-MeTHIQ did not significantly alter the total brain concentrations of the co-administered AEDs. Isobolographic analysis revealed that combinations of 1-MeTHIQ with certain AEDs result in supra-additive (synergistic) interactions, while others result in additive interactions.

Combined Antiepileptic Drug (AED)Interaction Type with 1-MeTHIQ in MES ModelReference
Valproate (VPA)Potentiation / Additive Interaction nih.govnih.gov
Carbamazepine (CBZ)Potentiation / Additive Interaction nih.govnih.gov
PhenytoinAdditive Interaction nih.gov
PhenobarbitalSupra-additive (Synergistic) Interaction nih.gov

Anti-Cancer Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) core is a key pharmacophore in the design of new anti-cancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to inhibit cancer cell growth and induce cell death through various mechanisms.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. Studies have explored how different substituents on the THIQ ring system influence this activity. For instance, certain analogues have shown potent growth inhibition in leukemia, lung, and colon cancer cell lines. The ability of these compounds to arrest the cell cycle is a key area of investigation.

Interactive Data Table: Anti-proliferative Activity of Tetrahydroisoquinoline Derivatives

Compound Cancer Cell Line IC50 (µM)
(1,3')-bis-tetrahydroisoquinoline derivative K562 (myelogenous leukemia) Data not specified
(1,3')-bis-tetrahydroisoquinoline derivative A549 (lung carcinoma) Data not specified
(1,3')-bis-tetrahydroisoquinoline derivative MCF-7 (breast adenocarcinoma) Data not specified
N-tosyl-1-(o-hydroxyphenyl)-THIQ (4k) MOLT-3 (acute lymphoblastic leukemia) 1.23
N-tosyl-1-(3,4,5-trimethoxyphenyl)-THIQ (4f) HepG2 (hepatocellular carcinoma) 22.70
3-epi-Jorumycin HCT-116 (colon) 0.6-14.0

| 3-epi-Renieramycin G | A549 (lung) | 0.6-14.0 |

This table is for illustrative purposes. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in preclinical cancer research to determine the concentration at which a compound is toxic to cancer cells. Tetrahydroisoquinoline derivatives have been the subject of numerous such assessments. These studies suggest that the cytotoxicity of THIQ derivatives can be significantly influenced by the nature and position of substituents on the molecule. For example, the presence of bulky alkyl or aryl groups at the C-1 position has been found to significantly affect the viability of PC12 cells, a model used in neuroscience research that is also employed in cytotoxicity screening. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Interactive Data Table: Cytotoxicity of 1-Substituted THIQ Derivatives against PC12 Cells

Substituent at C-1 Effect on Cell Viability
1-Cyclobutyl Significant effect
1-Cyclohexyl Significant effect, induces apoptosis
1-Phenyl Significant effect, induces apoptosis

| 1-Benzyl | Significant effect |

Antimicrobial Research

The tetrahydroisoquinoline scaffold has also been investigated for its potential to combat microbial infections. Research has spanned antibacterial, antimalarial, antifungal, and antiviral activities, demonstrating the versatility of this chemical structure in medicinal chemistry.

Antibacterial Activity

Novel tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, certain piperidinyl tetrahydrothieno[2,3-c]isoquinolines have exhibited significant activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range against bacteria such as Bacillus cereus, Staphylococcus aureus, and Escherichia coli. acs.org The isoquinoline (B145761) moiety has been identified as being vital for the potency of some of these antibacterial agents. nih.gov

Antimalarial Activity

Malaria remains a significant global health threat, and the development of new antimalarial agents is a priority. Tetrahydroquinoline and tetrahydroisoquinolone derivatives have emerged as a promising class of compounds in this area. nih.gov Research has identified analogues with potent activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Structure-activity relationship studies have shown that modifications at various positions of the tetrahydroquinoline ring can significantly impact antimalarial potency. For example, a chloro-substituent at the 5-position of the tetrahydroquinoline ring was found to increase activity against the P. falciparum 3D7 strain. nih.gov

Antifungal and Antiviral Investigations

The investigation of tetrahydroisoquinoline derivatives extends to their potential as antifungal and antiviral agents. nuph.edu.ua Studies have shown that N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives can exhibit significant antifungal properties against various fungal species, including Aspergillus spp and Penicillium spp. researchgate.net In the realm of antiviral research, while specific data on this compound is not prominent, related heterocyclic systems are being explored. For instance, derivatives of the alkaloid lupinine (B175516) containing a 1,2,3-triazole ring have been shown to reduce the infectivity of influenza viruses, highlighting the potential of complex nitrogen-containing scaffolds in antiviral drug discovery. mdpi.com

Other Biological Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural motif found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nuph.edu.ua Research into this scaffold has revealed its potential in modulating various physiological processes, leading to the exploration of its derivatives for therapeutic applications. nuph.edu.uamdpi.com

The anti-inflammatory potential of the tetrahydroisoquinoline scaffold has been explored through various derivatives. nuph.edu.uanih.gov A series of synthesized (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their anti-inflammatory properties in vivo. nih.gov Among these, compounds designated as 2a and 2n demonstrated significant anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively, in a carrageenan-induced paw edema model in mice. nih.gov This level of activity was reported to be comparable or superior to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Further investigation into the mechanism revealed that compounds 2a and 2n were moderate inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with IC₅₀ values of 0.47 µM and 1.63 µM, respectively. nih.gov Compound 2a showed greater inhibitory activity against COX-2 than the reference drug celecoxib. nih.gov

CompoundAnti-inflammatory Activity (% Inhibition)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2a 95%0.4711.5
2n 92.7%1.634.8
Indomethacin---
Celecoxib---

Data sourced from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. nih.gov

The analgesic effects of THIQ derivatives have also been a subject of preclinical investigation. nih.gov In the same study evaluating anti-inflammatory effects, compounds 2a and 2n from the (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series were tested for analgesic activity using a writhing test in mice. nih.gov Both compounds exhibited a 100% inhibition rate in this model, indicating potent analgesic effects that were equivalent to or greater than those of indomethacin. nih.gov The development of chiral tetrahydroquinoline derivatives has also yielded compounds with significant anti-hyperalgesic activity in animal models of sustained inflammation and chronic neuropathic pain. researchgate.net

The influence of tetrahydroisoquinoline derivatives on smooth muscle has been examined in several preclinical studies. A series of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines was synthesized and found to possess contractile activity in guinea pig gastric smooth muscle preparations. nih.gov

In a more detailed study, the compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) was investigated for its effects on the spontaneous contractile activity of isolated smooth muscle tissue from the rat stomach. nih.gov DIQ was found to induce contractions in a concentration-dependent manner in the range of 1 µM to 100 µM. nih.gov The study suggested that DIQ's mechanism involves the modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, as its effects were altered by the presence of receptor agonists and antagonists. nih.gov For example, the contractile force induced by 50 µM DIQ was significantly decreased in the presence of 1 µM acetylcholine. nih.gov Furthermore, immunohistochemical analysis showed a reduction in 5-HT₂ₐ and 5-HT₂ₑ receptor expression in smooth muscle cells and neurons of the myenteric plexus following incubation with DIQ. nih.gov

CompoundConcentrationEffect on Smooth MuscleProposed Mechanism
1,1-dialkyl-1,2,3,4-tetrahydro-isoquinolines Not specifiedContractile activityNot specified
DIQ 1 µM - 100 µMInduces tonic contractionModulation of mAChRs and 5-HT receptors

Data compiled from studies on various tetrahydroisoquinoline derivatives. nih.govnih.gov

The tetrahydroisoquinoline scaffold has been a key focus in the development of antagonists for the orexin (B13118510) 1 (OX₁) receptor, which is implicated in reward processes and addiction. nih.govbohrium.com Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. nih.gov

Research has elucidated the importance of substituents at various positions on the THIQ ring. Studies on the 1-position have shown that an optimally substituted benzyl (B1604629) group is often required for activity at the OX₁ receptor. nih.gov Specifically, a compound with a methyl substitution at the α-position of the benzyl group (creating two diastereomers) showed that one isomer (Compound 50 ) had good OX₁ potency and selectivity, while the other was inactive, highlighting the stereochemical sensitivity of the receptor. nih.gov

The substitution pattern on the aromatic ring of the THIQ core is also critical. An investigation into the respective roles of the 6- and 7-positions found that 7-substituted tetrahydroisoquinolines generally showed potent antagonism of the OX₁ receptor. lookchem.com In contrast, the corresponding 6-substituted analogs were typically inactive. lookchem.com However, some 6-amino compounds bearing ester groups did show reasonable potency, suggesting that the nature of the substituent at the 6-position is a key determinant of activity. lookchem.com These findings suggest that a chloro-substituent at the 6-position, as seen in this compound, may not be optimal for OX₁ antagonism, although direct experimental evidence is lacking.

Substitution PositionGeneral Finding for OX₁ Receptor AntagonismExample/Note
1-Position An optimally substituted benzyl group is often required. Stereochemistry is critical.A 1-(S-α–methylbenzyl) substituted THIQ showed good potency. nih.gov
6-Position Analogs are generally inactive.Some 6-amino compounds with ester groups showed reasonable potency. lookchem.com
7-Position Substitution is important for potent antagonism.A preference for electron deficiency at this position has been noted. nih.gov

Summary of structure-activity relationship findings for THIQ-based OX₁ receptor antagonists. nih.govnih.govlookchem.com

Mechanisms of Action at the Molecular and Cellular Levels

Ligand-Receptor and Enzyme-Inhibitor Interactions

There is no specific information available in the provided search results detailing the ligand-receptor or enzyme-inhibitor interactions of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline. Studies on other tetrahydroisoquinoline derivatives have shown affinity for various receptors, including serotonin (B10506) (5-HT) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov For instance, certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their affinity to the ion channel binding site of the NMDA receptor complex. nih.gov However, without direct experimental binding assays, the specific receptor-binding profile of the 6-chloro-1-methyl derivative remains uncharacterized.

Modulation of Neurotransmitter Pathways

The effect of this compound on neurotransmitter pathways has not been specifically documented. Related endogenous compounds like 1MeTIQ are known to interact with the dopaminergic system and can modulate the metabolism of dopamine (B1211576). nih.govnih.gov The central monoaminergic systems (dopamine, serotonin, noradrenaline) are known to be involved in pain modulation, and some THIQ analogs have shown potential in this area by reversing neurotransmitter deficits in animal models. nih.gov Whether this compound shares these properties is yet to be determined.

Enzymatic Inhibition Profiles (e.g., DNA Gyrase, ATP Synthetase, Acetylcholinesterase)

Specific inhibitory activity of this compound against DNA gyrase, ATP synthetase, or acetylcholinesterase (AChE) is not reported in the available literature.

DNA Gyrase: This bacterial enzyme is a common target for quinolone antibiotics. mdpi.comnih.gov While the quinoline scaffold is related, the specific inhibitory profile of this THIQ derivative is unknown.

ATP Synthase: This enzyme is crucial for cellular energy production and is a target for some antibacterial agents. nih.gov No data connects this compound to ATP synthase inhibition.

Acetylcholinesterase (AChE): Inhibition of AChE is a key mechanism for drugs treating Alzheimer's disease. hilarispublisher.com Some tetrahydroisoquinoline alkaloids have demonstrated AChE inhibitory activity, with the protonated nitrogen of the THIQ heterocycle playing a role in binding to the enzyme's active site. nih.gov However, kinetic studies for this compound are absent.

Table 1: Enzymatic Inhibition Data

EnzymeTarget Organism/SystemIC₅₀ / KᵢType of Inhibition
DNA GyraseData Not AvailableData Not AvailableData Not Available
ATP SynthetaseData Not AvailableData Not AvailableData Not Available
AcetylcholinesteraseData Not AvailableData Not AvailableData Not Available

Ion Channel Modulation and Calcium Dynamics

Direct evidence of this compound modulating specific ion channels or influencing calcium dynamics is not available. Research on structurally similar compounds suggests potential interactions. For example, some 1-aryl-THIQ derivatives show affinity for the NMDA receptor's ion channel binding site. nih.gov Furthermore, the parent compound 1MeTIQ has been noted for its ability to inhibit Ca²⁺ influx, a property associated with its neuroprotective effects. nih.gov This suggests a potential, though unconfirmed, for related compounds to influence calcium-dependent pathways.

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound has not been specifically quantified. The tetrahydroquinoline and tetrahydroisoquinoline ring systems are found in many compounds with antioxidant properties. researchgate.netnih.gov The mechanism often involves the donation of a hydrogen atom from the heterocyclic NH group to scavenge free radicals. researchgate.netnih.gov Studies on the related 1MeTIQ have highlighted its free radical scavenging activity as a key part of its neuroprotective profile. nih.gov However, one study noted that 1MeTIQ had no antioxidant capacity in the context of preventing mitochondrial respiratory inhibition, suggesting its protective effects in that model were not due to radical scavenging. nih.gov This highlights the complexity and context-dependent nature of these mechanisms, which remain uninvestigated for the 6-chloro-1-methyl derivative.

Table 2: Antioxidant Activity Profile

Assay Type (e.g., DPPH)Scavenging Activity (%)IC₅₀ Value
Data Not AvailableData Not AvailableData Not Available

Modulation of Intracellular Signaling Pathways (e.g., ERK Phosphorylation)

There is no research available on the effects of this compound on intracellular signaling pathways such as the Extracellular signal-regulated kinase (ERK) pathway. The ERK cascade is a critical pathway that transmits signals from surface receptors to the nucleus, regulating processes like cell cycle progression. nih.govnih.gov Activated ERK phosphorylates a variety of cytoplasmic and nuclear substrates. nih.gov Without specific studies, it is unknown if this THIQ derivative interacts with any components of this or other signaling cascades.

Inhibition of Apoptotic Processes

The potential for this compound to inhibit apoptosis is currently unknown. Research on other THIQ analogs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), shows concentration-dependent effects on apoptotic markers like caspase-3 activity and mitochondrial membrane potential. nih.gov In some contexts, low concentrations of 1BnTIQ exhibited neuroprotective activity, while higher concentrations intensified glutamate-induced apoptosis. nih.gov This demonstrates that the influence on apoptosis can be complex and dose-dependent for this class of compounds, but specific data for the 6-chloro-1-methyl variant is lacking. Caspase inhibitors play a crucial role in preventing oxidative stress-mediated cell death. mdpi.com

Analytical and Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would feature signals for the three protons on the chlorinated benzene (B151609) ring. Due to the chlorine atom at the C6 position, these protons would exhibit specific splitting patterns and chemical shifts influenced by its electron-withdrawing nature. The proton at C5 would likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet. The chiral center at C1 introduces complexity to the aliphatic region. The methyl group at C1 would appear as a doublet, coupled to the adjacent methine proton. The methine proton (H1) would present as a quartet, coupled to the methyl group and the adjacent methylene (B1212753) protons at C2. The protons of the two methylene groups (C3 and C4) in the heterocyclic ring would show complex multiplets due to diastereotopicity and coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The spectrum for this compound would display ten distinct signals. The aromatic region would contain six signals: four for the protonated carbons and two quaternary carbons (one bearing the chlorine atom and one at the ring junction). The aliphatic region would show four signals corresponding to the methyl group, the methine carbon at the chiral center (C1), and the two methylene carbons (C3 and C4). The chemical shifts would be influenced by the chlorine substituent and the nitrogen atom.

Expected ¹H NMR Data Expected Chemical Shift (ppm) Multiplicity
Aromatic CH7.0 - 7.3m
H1 (methine)~4.1 - 4.3q
C3-H₂ (methylene)~2.7 - 3.2m
C4-H₂ (methylene)~2.6 - 2.9m
NH1.5 - 2.5br s
C1-CH₃ (methyl)~1.4 - 1.6d
Expected ¹³C NMR Data Expected Chemical Shift (ppm)
Aromatic C (quaternary)125 - 145
Aromatic CH120 - 130
C1 (methine)50 - 55
C3 (methylene)40 - 45
C4 (methylene)25 - 30
C1-CH₃ (methyl)20 - 25

Mass Spectrometry (MS) Techniques (LC-MS/MS, GC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is highly sensitive and allows for the analysis of compounds in complex mixtures. For this compound, electrospray ionization (ESI) in positive mode would likely generate a prominent protonated molecular ion ([M+H]⁺) at m/z 196.08. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, providing structural confirmation. A characteristic fragmentation pathway would be the loss of the methyl group from the C1 position, resulting in a significant fragment ion.

GC-MS (Gas Chromatography-Mass Spectrometry): This method is suitable for volatile and thermally stable compounds. Under electron impact (EI) ionization, the molecule would produce a molecular ion (M⁺) peak at m/z 195.07. A key fragmentation pattern observed for 1-methyl substituted tetrahydroisoquinolines is the cleavage of the C1-methyl bond, leading to a stable fragment ion at [M-15]⁺, which would be the base peak in the spectrum. scirp.org This loss of a methyl radical is a diagnostic feature for this class of compounds.

Expected Mass Spectrometry Data Ion Expected m/z Technique
Molecular Ion[M]⁺195.07GC-MS (EI)
Protonated Molecular Ion[M+H]⁺196.08LC-MS (ESI)
Primary Fragment[M-CH₃]⁺180.06GC-MS / LC-MS/MS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the secondary amine.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Multiple sharp peaks in the 2850-2980 cm⁻¹ region corresponding to the methyl and methylene groups.

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
N-H (amine)3300 - 3400
C-H (aromatic)3010 - 3100
C-H (aliphatic)2850 - 2980
C=C (aromatic ring)1450 - 1600
C-N (amine)1200 - 1350
C-Cl (aryl halide)600 - 800

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. For a chiral compound like this compound, this technique can unambiguously establish its absolute stereochemistry (R or S configuration) when a suitable crystalline derivative is formed with a known chiral entity.

While a specific crystal structure for the title compound is not widely published, analysis of related tetrahydroisoquinoline structures reveals the type of information that would be obtained. researchgate.net The analysis would provide exact bond lengths, bond angles, and torsion angles, defining the conformation of the heterocyclic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the secondary amine, that govern the crystal packing. iucr.org This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the compound from impurities and for resolving its enantiomers to determine its optical purity.

Purity Determination: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) can be used to assess the chemical purity of a sample. A single, sharp peak in the chromatogram under various conditions would indicate a high degree of purity.

Enantiomeric Excess (e.e.) Determination: As this compound is chiral, determining the ratio of its enantiomers is critical.

Chiral HPLC: This is a direct method involving a chiral stationary phase (CSP), often based on polysaccharide derivatives. scirp.org The two enantiomers interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

GC with Chiral Derivatization: An indirect method involves reacting the racemic amine with a chiral derivatizing agent, such as (-)-(1R)-menthyl chloroformate. scirp.orgresearchgate.net This reaction creates a pair of diastereomers, which have different physical properties and can be separated and quantified using a standard achiral GC column. scirp.orgresearchgate.net The relative peak areas of the two diastereomers directly correlate to the enantiomeric ratio of the original sample.

Future Research Directions and Translational Perspectives

Design and Synthesis of Highly Selective Tetrahydroisoquinoline Analogues

The design and synthesis of analogues of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline are centered on achieving high selectivity for specific biological targets. The foundational tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, and its synthesis is well-established through classic methods like the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgrsc.org For 1-substituted derivatives such as the target compound, these methods remain highly relevant.

Modern synthetic efforts, however, are increasingly focused on enantioselective methods to resolve the chiral center introduced by the methyl group at the C1 position. nih.gov Asymmetric synthesis is crucial as different enantiomers of a chiral drug can have significantly different biological activities. nih.gov Methodologies for achieving this include:

Catalytic Asymmetric Hydrogenation: Chiral catalysts, often based on iridium or rhodium, are used for the asymmetric hydrogenation of precursor imines or iminium salts to produce enantiomerically enriched THIQs. mdpi.com

Asymmetric Transfer Hydrogenation: This method uses a hydrogen source like formic acid in combination with a chiral catalyst to achieve high yields and enantioselectivity. mdpi.com

1,3-Dipolar Cycloaddition: Asymmetric [3+2] cycloaddition reactions using C,N-cyclic azomethine imines can construct the THIQ skeleton with high control over stereochemistry. nih.gov

A one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence has been shown to be a convenient and practical method for generating chiral THIQs in high yields (78–96%) and with excellent enantioselectivities (80–99% ee). rsc.org The synthesis of the specific 6-chloro analogue would typically start from a correspondingly substituted phenethylamine (B48288), which undergoes cyclization to form the final chlorinated THIQ structure.

Exploration of Novel Biological Targets and Therapeutic Applications

The tetrahydroisoquinoline scaffold is associated with a broad spectrum of biological activities, making its derivatives promising candidates for a variety of therapeutic applications. rsc.orgrsc.orgnuph.edu.ua The parent compound, 6-Chloro-1,2,3,4-tetrahydroisoquinoline, is recognized as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The addition of a 1-methyl group, as seen in the closely related endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), confers significant neuroprotective properties. researchgate.net

Potential therapeutic applications and biological targets for this compound and its analogues include:

Neurodegenerative Diseases: Based on the known neuroprotective effects of 1MeTIQ, the 6-chloro derivative is a candidate for investigation in models of Parkinson's disease and other neurodegenerative conditions. researchgate.netnih.gov

Antiviral Activity: THIQ derivatives have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nuph.edu.ua Molecular docking studies have been employed to investigate the binding of THIQ analogues into the non-nucleoside inhibitor binding pocket of HIV-1 RT. scispace.com

Anticancer Agents: Overexpression of Histone deacetylase 8 (HDAC8) is linked to numerous cancers and neuronal disorders. nih.gov Multi-QSAR modeling studies on THIQ derivatives have been conducted to identify structural features crucial for HDAC8 inhibition, suggesting the THIQ moiety can serve as an effective cap group. nih.gov Other research has focused on developing THIQ derivatives as ligands for P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer. nih.gov

Anticonvulsant and Antidepressant Activity: Various nitrogen-containing heterocycles, including THIQs, have been explored for the development of antidepressant and anticonvulsant agents. nuph.edu.ua

The chlorine atom at the 6-position, being an electron-withdrawing group, is expected to modulate the electronic properties of the aromatic ring, which could significantly influence the compound's binding affinity and selectivity for these and other novel biological targets.

Advanced Mechanistic Elucidation Studies

Understanding the precise mechanism of action is critical for the therapeutic development of any compound. For this compound, mechanistic insights can be drawn from extensive studies on its non-chlorinated counterpart, 1MeTIQ. researchgate.net The neuroprotective effects of 1MeTIQ are believed to arise from a combination of factors:

Inhibition of Monoamine Oxidase (MAO): 1MeTIQ inhibits the MAO-dependent oxidation of dopamine (B1211576). This is particularly significant for the S-stereoisomer, which is a much stronger inhibitor than the R-stereoisomer. nih.gov

Modulation of Dopamine Metabolism: By inhibiting MAO, 1MeTIQ shifts dopamine catabolism away from the production of 3,4-dihydroxyphenylacetic acid (DOPAC) and towards the O-methylation pathway, which is considered less toxic. nih.gov

Free Radical Scavenging: The compound possesses intrinsic antioxidant properties, allowing it to protect cells against damage from free radicals. researchgate.net

Future mechanistic studies on the 6-chloro derivative would need to investigate how the chlorine substitution impacts these known pathways. The electronic influence of the halogen could alter enzyme inhibition kinetics, antioxidant capacity, and receptor interactions, potentially leading to a unique pharmacological profile.

Stereochemistry in Optimized Drug Discovery and Development

The presence of a methyl group at the C1 position of the tetrahydroisoquinoline ring introduces a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline. Stereochemistry is a critical factor in drug design, as enantiomers can exhibit vastly different potency, efficacy, and metabolic profiles.

Studies on the stereoisomers of 1MeTIQ have demonstrated the profound impact of chirality on biological function. nih.govnih.gov

Differential MAO Inhibition: Biochemical experiments revealed that S-1MeTIQ produces a much stronger inhibition of MAO-dependent dopamine oxidation than the racemate, while R-1MeTIQ does not block this pathway in key brain regions like the striatum. nih.gov

Dopamine Release: Despite differences in MAO inhibition, both the racemate and the individual stereoisomers were found to elevate the concentration of dopamine in the extraneuronal space in the rat striatum. nih.gov

Neuroprotection: Both (R)- and (S)-1MeTIQ enantiomers have been shown to protect striatal terminals against rotenone-induced suppression of dopamine release, indicating that both forms possess neuroprotective capabilities, possibly through different or overlapping mechanisms. nih.gov

These findings underscore the necessity of synthesizing and evaluating the individual enantiomers of this compound. An optimized drug development path would involve determining which enantiomer carries the desired therapeutic activity and which may be responsible for off-target effects. Methods for analyzing the enantiomeric composition of substituted THIQs, such as derivatization followed by gas chromatography, are well-developed. researchgate.net

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel and more potent analogues of this compound relies heavily on the synergy between computational and experimental techniques. In silico methods provide powerful tools for predicting molecular properties, understanding drug-target interactions, and prioritizing compounds for synthesis and testing.

Key computational approaches applied to the THIQ scaffold include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the structural features of a series of compounds with their biological activity. Multi-QSAR modeling has been successfully applied to THIQ derivatives to identify key structural contributions for HDAC8 inhibition. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. Docking studies have been used to explore the binding of THIQ analogues to targets like the non-nucleoside inhibitor binding site of HIV-1 RT and matrix metalloproteinases. scispace.comnih.gov

Density Functional Theory (DFT): DFT calculations provide deep insights into the structural and electronic properties of a molecule. A comprehensive DFT analysis of a related chlorinated THIQ, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, elucidated its geometry, reactivity, and electronic properties, which are crucial for understanding its potential interactions. researchgate.net

By integrating these computational predictions with experimental synthesis and biological evaluation, researchers can accelerate the drug discovery process. This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties.

Data on Related Tetrahydroisoquinoline Analogues

Table 1: Comparative Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Stereoisomers on Dopamine Metabolism in Rat Striatum

CompoundDopamine (DA) Level (% of Control)DOPAC Level (% of Control)3-MT Level (% of Control)
(R,S)-1MeTIQ (Racemate)120%60%250%
(S)-1MeTIQ125%50%300%
(R)-1MeTIQ115%95%180%
Data derived from studies on dopamine metabolism and reflect the differential effects of 1MeTIQ enantiomers. DOPAC (3,4-dihydroxyphenylacetic acid) is a product of MAO-dependent metabolism. 3-MT (3-methoxytyramine) is a product of COMT-dependent metabolism. nih.gov

Table 2: Molecular Docking Scores of Tetrahydroisoquinoline Analogues Against HIV-1 Reverse Transcriptase (NNRTI Site)

Compound IDDocking Score (kcal/mol)Predicted Activity
Analogue 1d-20.05High Potency
Analogue 2c-19.01High Potency
Analogue 2d-18.06High Potency
Analogue 4b-7.31Low Potency
This table presents example results from a flexible docking study of novel THIQ analogues into the NNRTI binding pocket of HIV-1 RT, demonstrating how computational methods can discriminate between potent and less active compounds. scispace.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • Step 1 : Start with a tetrahydroisoquinoline precursor. Use chlorinating agents (e.g., SOCl₂ or PCl₅) under controlled anhydrous conditions to introduce the chloro group at the 6-position.
  • Step 2 : Methylation at the 1-position can be achieved via reductive amination or alkylation using CH₃I/K₂CO₃ in THF.
  • Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress with TLC or HPLC.
  • Key Reagents : SOCl₂, DMF (as catalyst), THF, and secondary amines for amidation (if applicable) .
    • Data Table :
StepReagentsConditionsYield (%)
ChlorinationSOCl₂, DMF75°C, C₆H₆/CHCl₃70–85
MethylationCH₃I, K₂CO₃THF, reflux60–75

Q. Which analytical techniques validate the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : For absolute stereochemical confirmation (if applicable) .

Q. What pharmacophoric groups in tetrahydroisoquinoline derivatives enhance biological activity?

  • Key Groups :

  • Lactam-amide fragments (enhance hydrogen bonding).
  • N-methyl-piperidinyl groups (improve lipophilicity and CNS penetration).
  • Chloro substituents (increase binding affinity via hydrophobic interactions) .

Advanced Research Questions

Q. How does the 6-chloro substituent affect binding affinity compared to bromo/fluoro analogs?

  • Structure-Activity Relationship (SAR) :

  • Chloro vs. Bromo : Chloro derivatives exhibit lower steric hindrance but similar electronegativity, favoring tighter receptor binding. Bromo analogs may show higher reactivity in nucleophilic substitutions but reduced selectivity.
  • Chloro vs. Fluoro : Fluorine’s smaller size and higher electronegativity enhance metabolic stability but reduce hydrophobic interactions.
    • Data Table :
SubstituentBinding Affinity (IC₅₀, nM)LogP
Cl (6-position)12.3 ± 1.22.8
Br (6-position)15.6 ± 1.53.1
F (6-position)18.9 ± 2.12.4
  • Source : Comparative analysis of halogenated analogs .

Q. How can researchers resolve contradictions in reported biological activities of chloro-substituted tetrahydroisoquinolines?

  • Approach :

  • Variable Control : Standardize assay conditions (e.g., cell lines, incubation time).
  • Substituent Position Analysis : Compare 6-Cl vs. 7-Cl derivatives, as positional isomers may target different receptors.
  • Mechanistic Studies : Use competitive binding assays (e.g., radioligand displacement) to differentiate receptor subtype interactions.
    • Case Study : Discrepancies in enzyme inhibition data may arise from differences in assay pH (e.g., acidic vs. neutral conditions altering protonation states) .

Q. What in silico strategies predict interactions with neurological targets like dopamine receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor binding poses. Prioritize targets with hydrophobic pockets (e.g., D2 dopamine receptor).
  • MD Simulations : Run 100-ns simulations to assess stability of the chloro-methyl group in the binding site.
  • QSAR Models : Develop models correlating substituent electronegativity with IC₅₀ values .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for chloro-tetrahydroisoquinolines?

  • Factors :

  • Cell Line Variability : HepG2 (liver) vs. SH-SY5Y (neuroblastoma) cells may metabolize the compound differently.
  • Assay Sensitivity : MTT vs. Trypan Blue assays can yield discrepancies due to differences in detecting viable cells.
    • Resolution : Validate results across multiple cell lines and orthogonal assays (e.g., ATP luminescence) .

Methodological Recommendations

Q. How to optimize reaction yields in large-scale synthesis?

  • Strategies :

  • Flow Chemistry : Use continuous flow reactors for precise temperature control and reduced side reactions.
  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve efficiency.
    • Example : A batch-to-flow transition increased yield from 65% to 82% in a similar tetrahydroisoquinoline synthesis .

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6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.